Home > Products > Screening Compounds P99647 > (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone
(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone - 918480-68-9

(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone

Catalog Number: EVT-15305051
CAS Number: 918480-68-9
Molecular Formula: C22H24N2O2
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a benzofuran moiety, which is known for its biological activity, and a piperazine ring, which is commonly found in various therapeutic agents.

Source

The structure of this compound can be traced back to research focused on developing inhibitors for renal outer medullary potassium channels (ROMK), which play a crucial role in renal function and electrolyte balance. The compound has been documented in patents and scientific literature detailing its synthesis and applications in pharmacology .

Classification

This compound belongs to the class of piperazine derivatives, which are widely used in drug development. Its classification is significant as it relates to its mechanism of action and potential therapeutic uses, particularly in diuretics and treatments for conditions related to electrolyte imbalance.

Synthesis Analysis

Methods

The synthesis of (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Benzofuran Core: The benzofuran structure can be synthesized via cyclization reactions involving ortho-substituted phenols and α,β-unsaturated carbonyl compounds.
  2. Piperazine Ring Construction: The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine derivatives react with appropriate electrophiles.
  3. Final Coupling: The final step involves the coupling of the benzofuran and piperazine fragments, often facilitated by coupling agents or through direct condensation reactions.

Technical details regarding specific reaction conditions, yields, and purification methods are essential for optimizing the synthesis process and ensuring the purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula of (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is C₂₁H₂₃N₃O, with a molecular weight of approximately 335.43 g/mol. The structural representation includes:

  • A benzofuran ring system providing aromatic stability.
  • A piperazine ring contributing to the compound's basicity and ability to form interactions with biological targets.

Data

The compound's 2D structure can be visualized using chemical drawing software, which highlights functional groups such as the carbonyl (C=O) group linked to the piperazine nitrogen atom.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for piperazine derivatives, including:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic attacks on electrophilic centers.
  2. Oxidation Reactions: The presence of aromatic systems allows for potential oxidation reactions that could modify the benzofuran or phenyl groups.
  3. Acylation: The methanone functional group can react with nucleophiles, leading to further derivatization.

Technical details such as reaction conditions (temperature, solvent choice) and catalysts used are critical for understanding its reactivity profile.

Mechanism of Action

Process

The mechanism of action for (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone primarily involves its role as an inhibitor of renal outer medullary potassium channels. By binding to these channels, it alters potassium ion flow across cell membranes, impacting renal function and sodium excretion.

Data

Studies indicate that compounds with similar structures exhibit significant activity against potassium channels, suggesting that this compound may also possess similar pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Potentially reactive due to the presence of functional groups that can participate in further chemical transformations.

Relevant data from studies on similar compounds suggest that these properties are crucial for their biological activity and therapeutic efficacy.

Applications

Scientific Uses

The primary applications of (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone lie within medicinal chemistry and pharmacology:

  1. Diuretic Development: Due to its action on potassium channels, it may serve as a lead compound for developing new diuretics.
  2. Electrolyte Management: Potential use in managing conditions related to electrolyte imbalances.
  3. Research Tool: As a pharmacological agent, it can be utilized in research settings to study renal function and ion channel behavior.
Introduction to Molecular Hybridization Strategies in Drug Design

Rationale for Integrating Benzofuran and Piperazine Scaffolds in Antiproliferative Agents

The benzofuran scaffold constitutes a privileged structure in anticancer drug discovery due to its:

  • Planar aromatic topology enabling DNA intercalation and topoisomerase inhibition
  • Electron-rich furan ring participating in critical hydrogen bonding and π-π stacking interactions with kinase ATP-binding pockets
  • Metabolic stability imparted by the fused oxygen heterocycle, resisting rapid oxidative degradation [1] [6]

Piperazine introduces indispensable pharmacokinetic enhancements:

  • Solubility modulation: The basic nitrogen atoms (pKa ~9.5) protonate under physiological conditions, improving aqueous solubility
  • Conformational flexibility: The chair-boat transition capability enables adaptation to diverse binding site topographies
  • H-bond donor/acceptor capacity: Facilitates salt bridge formation with aspartate/glutamate residues in target proteins [5] [6]

Table 1: Antiproliferative Activities of Benzofuran-Piperazine Hybrids

CompoundStructural FeaturesIC50 (μM)Cancer Cell LinesPrimary Target
Compound 8 [1]Benzofuran-thiosemicarbazone-piperazine0.011–0.017HePG2, PC3PI3K/VEGFR-2
Compound 13 [6]Benzofuran-N-arylpiperazine amide0.03HeLaTubulin polymerization
Reference (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanoneArylpropyl linkerNot reportedN/ADual-target candidate

The strategic fusion of these pharmacophores creates synergistic effects: Benzofuran directly engages oncogenic targets (e.g., PI3K, VEGFR-2), while piperazine enhances membrane permeability and tissue distribution. This complementary action is evidenced by Compound 13, which exhibits submicromolar potency (IC50 = 0.03 μM) against cervical cancer cells—a 100-fold enhancement over non-hybrid benzofuran analogs [6].

Structural Motifs in Tubulin Polymerization Inhibitors: Lessons from Triazole-Piperazine Conjugates

Microtubule-targeting hybrids demonstrate how auxiliary heterocycles augment benzofuran-piperazine frameworks:

Triazole spacers between benzofuran and piperazine confer:

  • Rigidity: Constrains molecular conformation to favor tubulin binding pocket accommodation
  • Dipole moment: Contributes to electrostatic complementarity with β-tubulin’s polar residues
  • Metabolic resistance: Shields against esterase-mediated hydrolysis [1]

Thiosemicarbazone linkers (as in Compound 8) exhibit dual mechanisms:

  • Chelation of catalytic zinc ions in VEGFR-2’s kinase domain (Kd = 68 nM)
  • Hydrogen bond donation to PI3K’s Val851 backbone carbonyl (IC50 = 2.21 nM) [1]

Table 2: Structural Motifs Influencing Tubulin Inhibition Efficacy

MotifRole in Tubulin BindingTarget EngagementBiological Consequence
Benzofuran coreIntercalates between β1/β2-tubulin chainsDisrupts colchicine binding siteG2/M phase arrest
Piperazine terminusSalt bridge with Asp249Stabilizes open conformation of T5 loopSuppresses microtubule dynamics
Arylpropyl linkerHydrophobic contact with Leu248Enhances residence time >3-foldSustained polymerization inhibition

Molecular modeling reveals the benzofuran moiety docks parallel to tubulin’s β-subunit hydrophobic cleft, while the piperazine cation interacts with Asp249’s carboxylate via charge-assisted hydrogen bonding. The arylpropyl spacer optimally positions these domains 12.7Å apart—matching the inter-residue distance between tubulin’s hydrophobic and anionic pockets [1] [5].

Role of Spirocyclic and Arylpropyl Substituents in Enhancing Bioavailability

Spirocyclic and arylpropyl modifications address key bioavailability limitations of benzofuran hybrids:

Spirocyclic systems (e.g., spiropiperidines):

  • Reduce planarity: Lower crystallization tendency, enhancing amorphous solubility (e.g., 5.3-fold solubility increase vs planar analogs)
  • Chiral centers: Enable enantioselective target engagement (e.g., (R)-enantiomers show 18x higher VEGFR-2 affinity)
  • Metabolic protection: Shield benzylic positions from CYP450 oxidation [5]

Arylpropyl substituents (specifically 3-phenylpropyl):

  • Optimal chain length: 3-carbon spacer balances flexibility and hydrophobic contact surface
  • π-π stacking capability: Phenyl ring interacts with Phe-rich regions in kinase allosteric pockets
  • Log P modulation: Maintains octanol-water partition coefficient (cLogP) in 2.5–4.0 range, crossing blood-brain barrier [5] [9]

Table 3: Pharmacokinetic Impact of Arylpropyl and Spirocyclic Modifications

ModificationPassive Permeability (Papp x 10⁻⁶ cm/s)Metabolic Half-life (t½, min)Plasma Protein Binding (%)
Unsubstituted piperazine8.7 ± 1.222 ± 376 ± 4
3-Phenylpropyl-piperazine14.9 ± 2.1*48 ± 7*89 ± 3
Spiro[piperazine-4,1'-cyclohexane]12.3 ± 1.8*67 ± 5*82 ± 2

Table 3 Data Source: Derived from metabolic stability assays in human liver microsomes for structural analogs [5] [9]

The 3-phenylpropyl chain specifically enhances tissue penetration through:

  • Lipophilicity adjustment: Optimal cLogP = 3.8 balances membrane diffusion and aqueous solubility
  • P-glycoprotein evasion: Avoids structural motifs recognized by efflux transporters
  • Extended hydrophobic contacts: Increases binding residence time in PI3K’s affinity pocket (Koff reduced from 0.42 s⁻¹ to 0.18 s⁻¹) [5]

Spirocyclic variants demonstrate superior oral bioavailability in murine models (F = 62% vs 38% for linear analogs), attributed to slowed hepatic clearance and reduced first-pass metabolism. This makes them particularly valuable for chronic anticancer regimens requiring sustained plasma concentrations .

Concluding Perspectives

The strategic hybridization yielding (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone exemplifies contemporary cancer drug design: integration of complementary pharmacophores to produce multi-targeted agents with optimized pharmaceutical properties. Future development should explore stereoselective synthesis of spirocyclic derivatives and structural activity relationship (SAR) studies of linker flexibility to further refine target specificity. This compound’s architectural framework represents a versatile template for generating novel therapeutics against angiogenesis-dependent malignancies.

Properties

CAS Number

918480-68-9

Product Name

(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone

IUPAC Name

1-benzofuran-5-yl-[4-(3-phenylpropyl)piperazin-1-yl]methanone

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C22H24N2O2/c25-22(20-8-9-21-19(17-20)10-16-26-21)24-14-12-23(13-15-24)11-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-10,16-17H,4,7,11-15H2

InChI Key

AWHUKUVOSOFQFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.